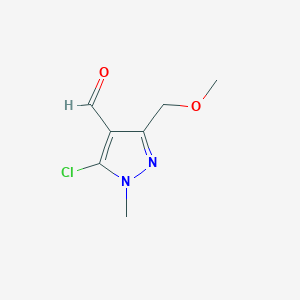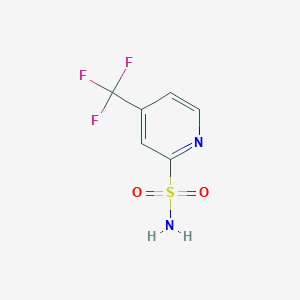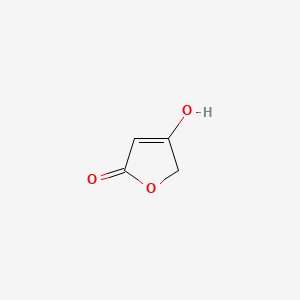
3-Fluoro-2-methoxycinnamic acid
Übersicht
Beschreibung
3-Fluoro-2-methoxycinnamic acid, also known as 3-FMC, is an organic compound belonging to the cinnamic acid family. It is a white crystalline solid with a melting point of 175-177 °C and a boiling point of 344-345 °C. 3-FMC is a fluorinated derivative of 2-methoxycinnamic acid, and is used in various scientific research applications due to its unique properties.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-2-methoxycinnamic acid is used in various scientific research applications due to its unique properties. It is used as a reagent in organic synthesis, and as an intermediate for the synthesis of other compounds. It is also used as a fluorescent probe in fluorescence microscopy, and as a substrate for enzyme assays. 3-Fluoro-2-methoxycinnamic acid is also used in the synthesis of pharmaceuticals, and as a model compound for studying the structure and reactivity of organic molecules.
Wirkmechanismus
3-Fluoro-2-methoxycinnamic acid is an organic compound belonging to the cinnamic acid family. It is believed to interact with various enzymes, receptors, and proteins in the body. For example, 3-Fluoro-2-methoxycinnamic acid has been shown to interact with the enzyme cytochrome P450 2C9, as well as the serotonin and dopamine receptors. The exact mechanism of action of 3-Fluoro-2-methoxycinnamic acid is still not fully understood and is an area of ongoing research.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-Fluoro-2-methoxycinnamic acid are still not fully understood. However, some studies have suggested that 3-Fluoro-2-methoxycinnamic acid may have an effect on the central nervous system, as it has been shown to interact with the serotonin and dopamine receptors. In addition, 3-Fluoro-2-methoxycinnamic acid has been shown to inhibit the enzyme cytochrome P450 2C9, which is involved in the metabolism of drugs and other compounds.
Vorteile Und Einschränkungen Für Laborexperimente
3-Fluoro-2-methoxycinnamic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and is easily synthesized from readily available starting materials. It is also a stable compound, with a long shelf-life. Furthermore, it is soluble in a variety of solvents, making it easy to work with in the laboratory.
The main limitation of 3-Fluoro-2-methoxycinnamic acid is that its mechanism of action is still not fully understood. Therefore, it is difficult to predict the effects of 3-Fluoro-2-methoxycinnamic acid on the body, and its use in laboratory experiments should be done with caution.
Zukünftige Richtungen
Given the current lack of understanding of the biochemical and physiological effects of 3-Fluoro-2-methoxycinnamic acid, there are a number of potential future directions for research. These include further studies on the interaction of 3-Fluoro-2-methoxycinnamic acid with enzymes and receptors, as well as studies on the effects of 3-Fluoro-2-methoxycinnamic acid on the central nervous system. In addition, further research into the structure and reactivity of 3-Fluoro-2-methoxycinnamic acid could lead to new applications for this compound. Other possible future directions include further studies on the synthesis of 3-Fluoro-2-methoxycinnamic acid, as well as studies on the potential toxicity of 3-Fluoro-2-methoxycinnamic acid.
Eigenschaften
IUPAC Name |
(E)-3-(3-fluoro-2-methoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c1-14-10-7(5-6-9(12)13)3-2-4-8(10)11/h2-6H,1H3,(H,12,13)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYBYMHWQVOYKV-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1F)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC=C1F)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-methoxycinnamic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-hydroxy-3-[(E)-3-phenyl-2-propenyl]-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B1395555.png)
![3-{(2E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl}-4-hydroxy-2H-chromen-2-one](/img/structure/B1395557.png)



![Ethyl 1-benzyl-6-bromo-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxylate](/img/structure/B1395566.png)
![Methanamine, N-[(4-methoxyphenyl)methoxy]-](/img/structure/B1395568.png)




